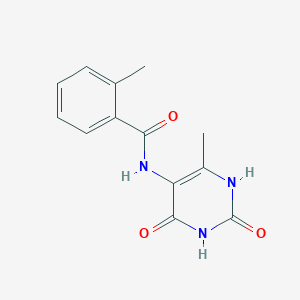

2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-7-5-3-4-6-9(7)11(17)15-10-8(2)14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXRJHGSOPFSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(NC(=O)NC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359549 | |

| Record name | 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

662155-86-4 | |

| Record name | 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining strict control over temperature and humidity. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations:

Substituent Effects on Melting Points: Compounds with aromatic substituents (e.g., benzamide in compound 36) exhibit higher melting points (>320°C) compared to aliphatic derivatives (e.g., compound 35: 265–267°C), likely due to enhanced π-π stacking and hydrogen bonding .

Reactivity and Functional Group Influence: The chloroacetamide group in ’s compound introduces electrophilic reactivity, making it prone to nucleophilic substitution, whereas the target compound’s methylbenzamide group is more chemically inert . Fluorinated derivatives (e.g., compound 28) may exhibit enhanced metabolic stability in biological systems compared to non-fluorinated analogs .

Synthetic Yields :

Research Findings and Implications

- Crystallography and Intermolecular Interactions : Derivatives like compound 36 form robust hydrogen-bonding networks (N–H···O and C=O···H–N), critical for crystal packing and stability. The target compound likely exhibits similar patterns, validated by tools like Mercury CSD for crystal structure analysis .

- Safety Considerations : Chloroacetamide derivatives () require stringent handling (e.g., inert atmosphere storage) due to corrosive hazards, whereas methylbenzamide analogs like the target compound are likely safer .

Biological Activity

2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a compound that falls within the category of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and immunomodulatory effects. The following sections will delve into the synthesis, biological activities, and relevant case studies related to this compound.

Synthesis

The synthesis of 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves the reaction of 6-methyluracil derivatives with various amines or acylating agents. A notable method includes the reaction of 6-methyluracil-5-sulphochloride with isonicotinic acid hydrazide in a suitable solvent system to yield the target compound. This method is efficient and allows for the production of high-purity compounds suitable for biological testing .

Antimicrobial Activity

Research indicates that 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. Studies have indicated that it can inhibit the replication of certain viral strains by targeting viral enzymes critical for their life cycle. For instance, it has been reported to exhibit activity against influenza virus and other RNA viruses.

Immunomodulatory Effects

The compound also demonstrates immunomodulatory effects by enhancing the activity of immune cells such as macrophages and T-cells. This property is particularly relevant in the context of secondary immunodeficiencies caused by infections or chronic diseases. The enhancement of immune response suggests potential applications in treating conditions characterized by immune suppression .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of pyrimidine compounds found that 2-Methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide exhibited superior antibacterial activity compared to standard antibiotics like penicillin. The study utilized agar diffusion assays to determine the efficacy against both Gram-positive and Gram-negative bacteria.

- Clinical Trial for Immunomodulation : In a clinical trial assessing the efficacy of this compound in patients with secondary immunodeficiencies due to chronic infections, results indicated a significant improvement in immune parameters post-treatment. Patients showed increased levels of CD4+ T-cells and enhanced cytokine production .

Q & A

What are the key steps in synthesizing this compound, and what critical reagents are involved?

Basic Research Question

The synthesis involves a multi-step process starting with the preparation of the pyrimidine ring, followed by functionalization with the benzamide moiety. Key reagents include benzoyl chloride for acylation and alkylating agents to introduce methyl groups. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions. For example, ammonia is often used to stabilize intermediates during ring formation .

How can Design of Experiments (DOE) methodologies optimize synthesis yield?

Advanced Research Question

DOE reduces experimental iterations by systematically varying parameters (e.g., temperature, solvent ratios, catalyst loading) and analyzing their effects on yield. Statistical tools like response surface methodology (RSM) can identify optimal conditions. Computational pre-screening using quantum chemical calculations (e.g., ICReDD’s reaction path search methods) further narrows experimental variables, accelerating optimization .

What analytical techniques are recommended for characterizing purity and structure?

Basic Research Question

Nuclear Magnetic Resonance (NMR) is critical for confirming structural motifs, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight, and thin-layer chromatography (TLC) monitors reaction progress. For crystalline intermediates, X-ray diffraction provides definitive structural confirmation .

How can computational tools predict reactivity or stability during synthesis?

Advanced Research Question

Quantum chemical calculations (e.g., density functional theory) model transition states and intermediate stability. Tools like Gaussian or ORCA simulate reaction pathways, while machine learning algorithms trained on reaction databases predict side products. ICReDD’s integrated computational-experimental workflows enhance reliability by iterating between simulations and lab validation .

What structural motifs in related derivatives influence chemical reactivity?

Basic Research Question

The hybrid benzamide-pyrimidine structure enables dual reactivity: the pyrimidine ring participates in hydrogen bonding (via carbonyl groups), while the benzamide moiety facilitates π-π stacking. Substituents like methyl groups enhance steric effects, altering regioselectivity in nucleophilic attacks .

How to resolve contradictory spectroscopic data (e.g., NMR vs. MS)?

Advanced Research Question

Cross-validation with alternative techniques is essential. For instance, discrepancies in NMR peak assignments can be resolved via 2D-COSY or HSQC experiments. Isotopic labeling (e.g., ¹³C) clarifies ambiguous signals. If MS data conflicts, high-resolution MS (HRMS) or tandem MS/MS fragmentation provides definitive confirmation .

What challenges arise in pyrimidine ring functionalization?

Basic Research Question

Regioselectivity is a primary challenge due to competing reaction sites (e.g., N1 vs. N3 positions). Steric hindrance from the 6-methyl group can reduce accessibility, requiring tailored catalysts (e.g., Pd-mediated cross-coupling) or protecting-group strategies. Solvent polarity adjustments (e.g., DMF → THF) may also modulate reactivity .

How do solvent and catalyst systems influence amide coupling kinetics?

Advanced Research Question

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrimidine’s amino group, accelerating coupling. Catalysts like HATU or DCC improve benzamide activation. Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting steps, while Arrhenius plots quantify temperature-dependent activation energies .

What in silico parameters predict biological activity?

Advanced Research Question

Molecular docking simulations require accurate force fields (e.g., AMBER) and target protein structures (e.g., from PDB). Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonds with kinase active sites). Validation against experimental IC₅₀ values ensures predictive reliability. Related benzamide derivatives show precedent for kinase inhibition .

How to address solubility issues in bioactivity assays?

Advanced Research Question

Co-solvents (e.g., DMSO ≤1%) or micellar formulations (e.g., Cremophor EL) improve aqueous solubility. Physicochemical profiling (logP, pKa) guides structural modifications—e.g., adding hydrophilic substituents (e.g., -OH) to the benzamide ring. Dynamic light scattering (DLS) monitors aggregation in buffer solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.